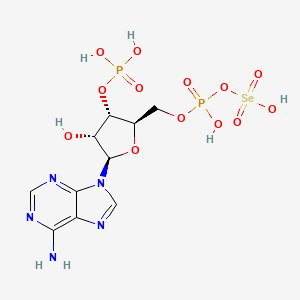
3-Phosphoadenylylselenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-phosphoadenylyl selenate is an organoselenium compound that is adenylyl selenate with the hydroxy at position 3' replaced by a phosphate group. It has a role as a mouse metabolite. It is an organoselenium compound and an adenosine bisphosphate. It derives from an adenosine.
Applications De Recherche Scientifique
Enzymatic Synthesis of Sulfated Oligosaccharides
Research by Burkart et al. (2000) explored the regeneration of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) from 3'-phosphoadenosine-5'-phosphate (PAP) for practical syntheses of carbohydrate sulfates. This process, catalyzed by sulfotransferases, is significant for the synthesis of various oligosaccharide sulfates.
Sulphotransferase Activity
Jain et al. (1990) in their study titled "Purification and properties of 3′-phosphoadenosine-5′-phosphosulphate: Desulphoglucosinolate sulphotransferase from Brassica juncea cell cultures" partially purified the enzyme 3′-phosphoadenosine-5′-phosphosulfate:desulphoglucosinolate sulphotransferase. This study is vital for understanding the enzyme's properties and its role in biological systems. Read more.
Phosphonate Synthesis
Sevrain et al. (2017) discussed the use of phosphonic acids, which have a structural analogy with phosphate moieties, in various applications including bioactive properties and material design. This research highlights the synthesis methods and applications of phosphonic acids, which are structurally related to phosphates like 3-phosphoadenylylselenate. Explore the paper.
Phosphorus-Containing Flame Retardants
Wei et al. (2011) examined the use of an aryl polyphenylphosphonate as a flame retardant for poly(lactic acid), focusing on its thermal and burning behavior. This research is relevant for understanding the applications of phosphorus compounds in enhancing material properties. Read the study.
Phosphinidene Complexes in Chemistry
Duttera et al. (1984) explored the formation of actinide phosphinidene complexes, involving reactions with phosphorus compounds. This research is important for understanding the complex chemistry involving phosphorus and its derivatives. Learn more.
Black Phosphorus in Biomedical Applications
Choi et al. (2018) reviewed the properties of black phosphorus and its potential in biomedical applications, such as drug delivery and cancer therapies. This research is significant in the context of phosphorus-based materials in medical science. Explore the paper.
Phosphinoylindole Synthesis
Gao et al. (2016) developed a method for synthesizing 3-phosphinoylindole derivatives, important in pharmaceuticals and ligands. This research contributes to the understanding of phosphorus chemistry in organic synthesis. Read the study.
Propriétés
Nom du produit |
3-Phosphoadenylylselenate |
|---|---|
Formule moléculaire |
C10H15N5O13P2Se |
Poids moléculaire |
554.2 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl selenono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O13P2Se/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
AZRLZPIFEZUZLW-KQYNXXCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[Se](=O)(=O)O)OP(=O)(O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O[Se](=O)(=O)O)OP(=O)(O)O)O)N |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



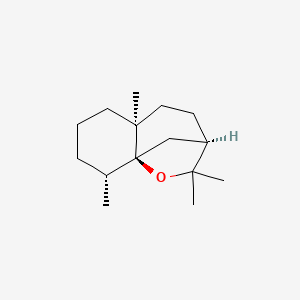
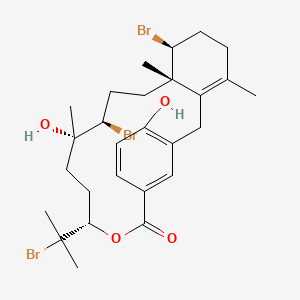
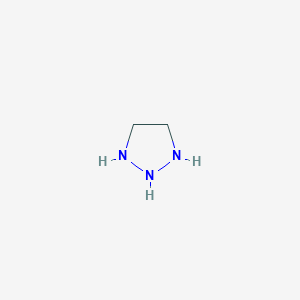
![methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate](/img/structure/B1262334.png)
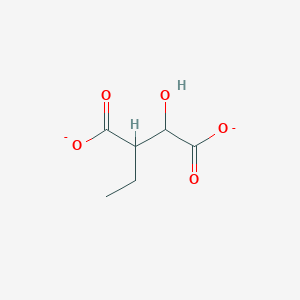
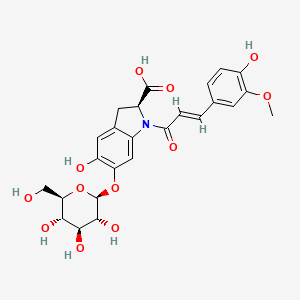
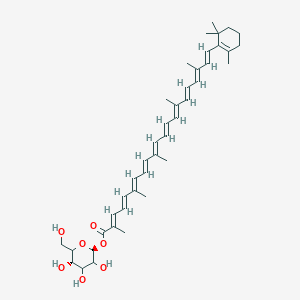
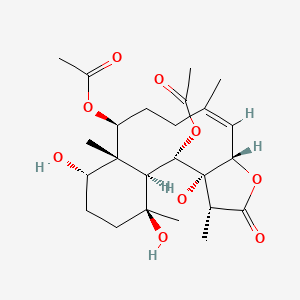
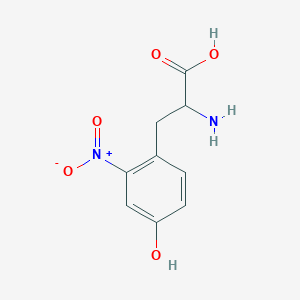
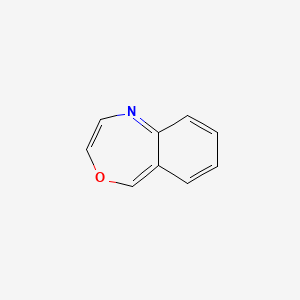
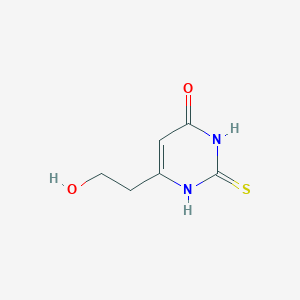
![[(1R,4S,5S,12R,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1262348.png)
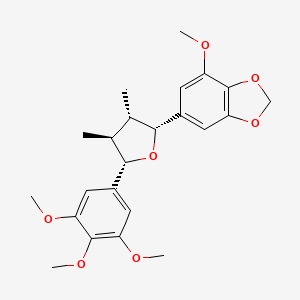
![N-(4-fluorophenyl)-7-methoxy-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1262350.png)